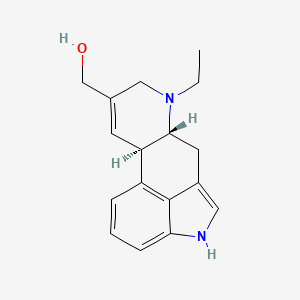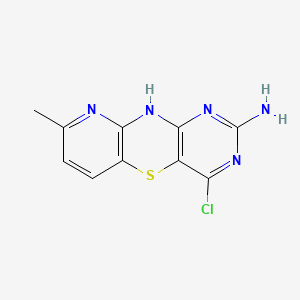
2-Amino-4-chloro-8-methyl-1,3,9-triazaphenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-chloro-8-methyl-1,3,9-triazaphenothiazine is a heterocyclic compound that contains nitrogen, sulfur, and chlorine atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-8-methyl-1,3,9-triazaphenothiazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions. For example, the condensation of 2-chloro-4-methyl-1,3,5-triazine with 2-aminothiophenol can be carried out in the presence of a base such as sodium hydroxide, followed by cyclization to form the desired triazaphenothiazine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-chloro-8-methyl-1,3,9-triazaphenothiazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a sulfoxide or sulfone derivative.
Aplicaciones Científicas De Investigación
2-Amino-4-chloro-8-methyl-1,3,9-triazaphenothiazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-chloro-8-methyl-1,3,9-triazaphenothiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Similar structure but with a methoxy group instead of a chloro group.
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with a pyrimidine ring instead of a triazaphenothiazine ring.
Uniqueness
2-Amino-4-chloro-8-methyl-1,3,9-triazaphenothiazine is unique due to its specific arrangement of nitrogen, sulfur, and chlorine atoms within the triazaphenothiazine ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propiedades
Número CAS |
63931-11-3 |
|---|---|
Fórmula molecular |
C10H8ClN5S |
Peso molecular |
265.72 g/mol |
Nombre IUPAC |
7-chloro-13-methyl-9-thia-2,4,6,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-5-amine |
InChI |
InChI=1S/C10H8ClN5S/c1-4-2-3-5-8(13-4)15-9-6(17-5)7(11)14-10(12)16-9/h2-3H,1H3,(H3,12,13,14,15,16) |
Clave InChI |
FAOJZLLGGFDDAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)SC3=C(N2)N=C(N=C3Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Hex-1-yn-3-yl)oxy]-N-{[(hex-1-yn-3-yl)oxy]methyl}methanamine](/img/structure/B14503996.png)
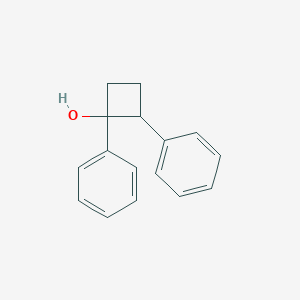
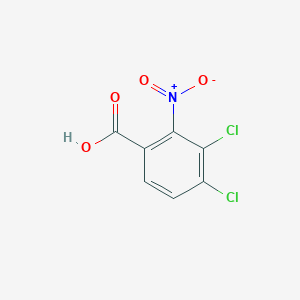
![Trimethyl{[1-(trimethylsilyl)hept-1-yn-3-yl]oxy}silane](/img/structure/B14504021.png)
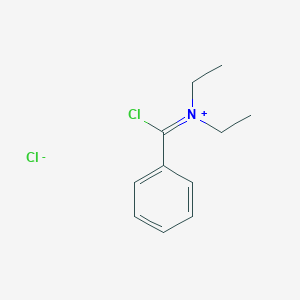
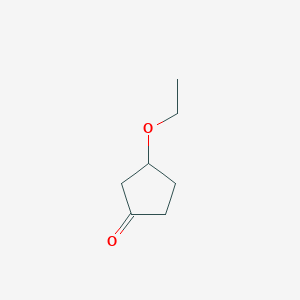
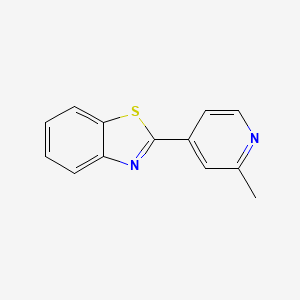
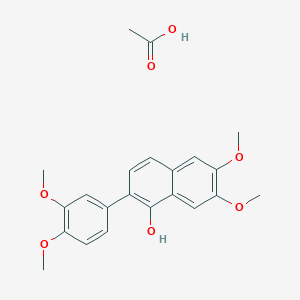
![Dimethyl [3-(1,3-dioxolan-2-yl)-2-oxoheptyl]phosphonate](/img/structure/B14504037.png)
![ethyl-dimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B14504048.png)
![9-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14504052.png)

![7,7,9,9-Tetramethyl-2-pentyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B14504066.png)
